molecular formula C27H24N2O5 B11474143 Methyl 12-(1,3-benzodioxol-5-yl)-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthroline-10-carboxylate

Methyl 12-(1,3-benzodioxol-5-yl)-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthroline-10-carboxylate

Cat. No.: B11474143
M. Wt: 456.5 g/mol
InChI Key: YVHOLQZICOWOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 5-(2H-1,3-BENZODIOXOL-5-YL)-8,8-DIMETHYL-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHENE-7-CARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole moiety, which is often associated with biological activity, and a diazatetraphene core, which contributes to its chemical stability and reactivity.

Preparation Methods

The synthesis of METHYL 5-(2H-1,3-BENZODIOXOL-5-YL)-8,8-DIMETHYL-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHENE-7-CARBOXYLATE typically involves multiple steps, including the formation of the benzodioxole ring and the construction of the diazatetraphene core. One common synthetic route involves the use of palladium-catalyzed C-N cross-coupling reactions to form the benzodioxole moiety . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation and pain . Additionally, it can modulate the activity of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . These effects are mediated through its binding to specific sites on the target proteins, altering their function and activity.

Comparison with Similar Compounds

Compared to other similar compounds, METHYL 5-(2H-1,3-BENZODIOXOL-5-YL)-8,8-DIMETHYL-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHENE-7-CARBOXYLATE stands out due to its unique combination of a benzodioxole moiety and a diazatetraphene core. Similar compounds include N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide and other benzodioxole derivatives . These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, leading to distinct biological and chemical properties .

Properties

Molecular Formula

C27H24N2O5

Molecular Weight

456.5 g/mol

IUPAC Name

methyl 12-(1,3-benzodioxol-5-yl)-9,9-dimethyl-11-oxo-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthroline-10-carboxylate

InChI

InChI=1S/C27H24N2O5/c1-27(2)12-18-23(25(30)24(27)26(31)32-3)21(14-6-9-19-20(11-14)34-13-33-19)22-15-5-4-10-28-16(15)7-8-17(22)29-18/h4-11,21,24,29H,12-13H2,1-3H3

InChI Key

YVHOLQZICOWOJO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC6=C(C=C5)OCO6)C(=O)C1C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.